Pantoprazole

Descripción general

Descripción

Pantoprazole es un inhibidor de la bomba de protones que se utiliza principalmente para el tratamiento de úlceras de estómago, enfermedad por reflujo gastroesofágico (ERGE) y otras afecciones que implican una producción excesiva de ácido estomacal . Funciona inhibiendo el paso final en la producción de ácido gástrico, proporcionando alivio de los síntomas y promoviendo la curación del tracto gastrointestinal .

Métodos De Preparación

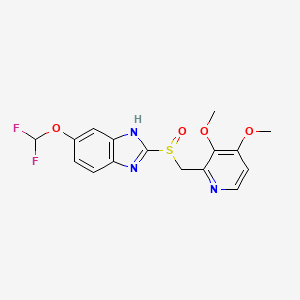

Rutas sintéticas y condiciones de reacción: Pantoprazole se sintetiza mediante un proceso de varios pasos. Los pasos clave incluyen la condensación de 5-difluorometoxí-2-mercaptobencimidazol con cloruro de 2-clorometil-3,4-dimetoxi piridinio para formar un intermedio de sulfóxido, que luego se oxida para producir this compound . Las condiciones de reacción típicamente implican el uso de diclorometano y ácido m-cloroperoxibenzoico como agente oxidante .

Métodos de producción industrial: La producción industrial de this compound a menudo emplea procesos ambientalmente benignos. Por ejemplo, un método escalable implica el uso de agua como solvente para los pasos de acoplamiento y oxidación, minimizando el uso de solventes orgánicos y reduciendo los residuos . Este método también incluye la transformación de fase de this compound sódico heterosolvato a this compound sódico sesquihidratado .

Análisis De Reacciones Químicas

Tipos de reacciones: Pantoprazole experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La oxidación del intermedio de sulfóxido al producto final es un paso crítico en su síntesis .

Reactivos y condiciones comunes:

Oxidación: Ácido m-cloroperoxibenzoico en diclorometano.

Reducción: Agentes reductores comunes como borohidruro de sodio se pueden utilizar para transformaciones específicas.

Sustitución: Los compuestos halogenados y los nucleófilos a menudo se emplean en reacciones de sustitución.

Productos principales: El producto principal de estas reacciones es el propio this compound, con posibles subproductos que incluyen derivados de sulfona e impurezas de N-óxido .

Aplicaciones Científicas De Investigación

Approved Indications

Pantoprazole is primarily indicated for:

- Erosive Esophagitis : Treatment associated with gastroesophageal reflux disease (GERD).

- Pathological Hypersecretory Conditions : Such as Zollinger-Ellison syndrome.

- Healing Maintenance : For erosive esophagitis to prevent recurrence.

The Food and Drug Administration (FDA) has approved this compound for these conditions, confirming its efficacy and safety in both adult and pediatric populations .

Off-Label Uses

This compound is also utilized in various off-label capacities, including:

- Helicobacter pylori Eradication : Used in combination therapies to eliminate this bacteria linked to peptic ulcers.

- Stress Ulcer Prophylaxis : Administered to critically ill patients to prevent gastric mucosal injury.

- Prevention of Peptic Ulcer Re-Bleeding : Particularly in patients with a history of ulcer complications .

Case Studies on Adverse Reactions

Recent case studies have documented rare adverse reactions associated with this compound:

- Anaphylaxis Cases : Two patients experienced severe allergic reactions following this compound administration—one after intravenous infusion and another after oral intake. Both cases required immediate medical intervention, highlighting the importance of monitoring for hypersensitivity reactions .

- Hepatotoxicity : A case study reported acute liver injury in a patient taking this compound for gastritis. Symptoms included nausea, abdominal pain, and jaundice, which resolved after discontinuation of the drug .

Experimental Research

Recent studies have explored this compound's potential beyond its conventional uses:

- Enhancement of Chemotherapy Efficacy : Research indicated that this compound could improve the distribution and cytotoxicity of doxorubicin, a chemotherapeutic agent. In vitro and in vivo studies demonstrated that pretreatment with this compound increased the uptake of doxorubicin in cancer cells and improved its penetration into solid tumors, thereby enhancing therapeutic outcomes .

Comparative Applications Table

| Application Type | Description | Evidence Level |

|---|---|---|

| Approved Indications | Treatment for erosive esophagitis and Zollinger-Ellison syndrome | High |

| Off-Label Uses | Eradication of Helicobacter pylori, stress ulcer prophylaxis | Moderate |

| Adverse Reactions | Documented cases of anaphylaxis and hepatotoxicity | Low |

| Chemotherapy Enhancement | Increased efficacy of doxorubicin in cancer treatment | Moderate |

Mecanismo De Acción

Pantoprazole ejerce sus efectos uniéndose covalentemente a la enzima H+/K+ ATPasa en las células parietales gástricas, inhibiendo el paso final de la producción de ácido gástrico . Esta unión es irreversible, lo que lleva a una supresión prolongada de la secreción ácida . La inhibición de esta enzima previene la secreción ácida basal y estimulada, proporcionando un alivio eficaz de las afecciones relacionadas con el ácido .

Comparación Con Compuestos Similares

Pantoprazole pertenece a la clase de inhibidores de la bomba de protones, que incluye otros compuestos como omeprazole, esomeprazole, lansoprazole, dexlansoprazole y rabeprazole . En comparación con estos compuestos, this compound tiene un mecanismo de acción similar, pero puede diferir en términos de farmacocinética, biodisponibilidad y aplicaciones clínicas específicas . Por ejemplo, this compound tiene una biodisponibilidad de aproximadamente el 77%, que es comparable a otros inhibidores de la bomba de protones .

Compuestos similares:

- Omeprazole

- Esomeprazole

- Lansoprazole

- Dexlansoprazole

- Rabeprazole

Las propiedades únicas de this compound, como su afinidad de unión específica y duración de acción, lo convierten en una opción valiosa en el tratamiento de trastornos relacionados con el ácido .

Actividad Biológica

Pantoprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. Beyond its gastrointestinal applications, emerging research highlights its diverse biological activities, including potential antitumor effects, impacts on bone healing, and modulation of autophagy and protein degradation processes. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound inhibits the H+/K+ ATPase enzyme in gastric parietal cells, effectively blocking the final step of acid production in the stomach. This mechanism is crucial for its role in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. However, its influence extends beyond acid suppression.

Antitumor Activity

Recent studies have identified this compound's role as an antitumor agent. Notably:

- TOPK Inhibition : this compound has been shown to inhibit T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is linked to cancer cell proliferation. In vitro studies demonstrated that this compound reduced anchorage-independent growth in colorectal cancer cells (HCT116, SW480) by inhibiting TOPK activity, leading to decreased phosphorylation of histone H3 .

- Colorectal Cancer Studies : A study indicated that treatment with this compound significantly inhibited colony formation in various colorectal cancer cell lines in a dose-dependent manner, suggesting its potential as a therapeutic agent against colorectal cancer .

Effects on Bone Healing

Contrary to its benefits in acid-related disorders, this compound has been associated with impaired bone healing:

- Fracture Healing Studies : Research involving aged mice revealed that this compound treatment negatively affected fracture healing by altering the expression of angiogenic and osteogenic growth factors. Specifically, it increased the RANKL/OPG ratio, promoting osteoclastogenesis while decreasing osteoprotegerin levels .

| Parameter | Control Group | This compound Group |

|---|---|---|

| RANKL Expression | Baseline | Increased |

| OPG Expression | Baseline | Decreased |

| BMP-4/VEGF Ratio | Baseline | Significantly Lowered |

| Cleaved Caspase-3 Levels | Baseline | Increased |

Autophagy and Protein Degradation

This compound also influences cellular processes such as autophagy:

- Autophagic Flux : Studies have shown that this compound increases autophagosome formation and affects autophagic flux depending on pH conditions. It enhances SQSTM1 protein levels through NFE2L2 activation, which is independent of its effects on proteasome function . This suggests a complex interplay between this compound and cellular degradation pathways.

Clinical Efficacy in GERD

Clinical trials have demonstrated the efficacy of this compound in treating GERD:

- Meta-analysis Findings : A meta-analysis of PAN-STAR clinical studies indicated that 45% of patients achieved complete relief from GERD symptoms after 4 weeks, increasing to 70% after 8 weeks. The treatment was well-tolerated with minimal adverse effects reported .

Case Studies

- Case Study on Erosive Esophagitis : A patient with erosive esophagitis treated with this compound showed significant symptom improvement over an 8-week period, highlighting its effectiveness in managing severe GERD symptoms.

- Impact on Quality of Life : Patients reported enhanced quality of life scores throughout the treatment duration, indicating that this compound not only alleviates symptoms but also improves overall well-being .

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023416 | |

| Record name | Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pantoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

586.9±60.0 °C at 760 mmHg | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in water., In water, 48 mg/L at 25 °C /Estimated/ | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.25X10-12 mm Hg at 25 °C /Estimated/ | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Proton pump inhibitors such as pantoprazole are substituted _benzimidazole_ derivatives, weak bases, which accumulate in the acidic space of the parietal cell before being converted in the _canaliculi_ (small canal) of the gastric parietal cell, an acidic environment, to active _sulfenamide_ derivatives. This active form then makes disulfide bonds with important cysteines on the gastric acid pump, inhibiting its function. Specifically, pantoprazole binds to the _sulfhydryl group_ of H+, K+-ATPase, which is an enzyme implicated in accelerating the final step in the acid secretion pathway. The enzyme is inactivated, inhibiting gastric acid secretion. The inhibition of gastric acid secretion is stronger with proton pump inhibitors such as pantoprazole and lasts longer than with the H(2) antagonists., Pantoprazole is a proton pump inhibitor. It accumulates in the acidic compartment of parietal cells and is converted to the active form, a sulfanilamide, which binds to hydrogen-potassium-ATP-ase at the secretory surface of gastric parietal cells. Inhibition of hydrogen-potassium-ATPase blocks the final step of gastric acid production, leading to inhibition of both basal and stimulated acid secretion. The duration of inhibition of acid secretion does not correlate with the much shorter elimination half-life of pantoprazole. /Pantoprazole sodium/ | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

102625-70-7 | |

| Record name | Pantoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantoprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pantoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8TST4O562 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-150, 139-140 °C, decomposes, Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ | |

| Record name | Pantoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PANTOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pantoprazole belongs to a class of drugs known as proton pump inhibitors (PPIs). It works by irreversibly binding to the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) pump located in the parietal cells of the stomach [, ]. This pump is responsible for the final step of gastric acid secretion. By inhibiting this pump, this compound effectively blocks acid production, regardless of the stimulus [].

A: Unlike H2 receptor antagonists, which block histamine-induced acid secretion, this compound targets the final common pathway of acid secretion, irrespective of the stimulus. This results in more potent and long-lasting acid suppression [, ].

A: While this compound binds irreversibly to the proton pump, its effect is not immediate. The onset of action depends on the time taken for the drug to reach the parietal cells and its activation in the acidic environment of the secretory canaliculi. Maximum inhibition of acid secretion is achieved within 1 hour of administration [].

A: The duration of action of this compound is determined by the rate of de novo synthesis of new proton pumps, not solely by the drug’s elimination half-life []. This explains the prolonged acid suppression observed with this compound despite its relatively short half-life of about 0.8 hours in humans [].

A: this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 77%. It undergoes minimal first-pass metabolism in the liver, contributing to its high bioavailability []. The primary route of metabolism is hepatic, with the formation of inactive metabolites that are primarily excreted in the urine [].

A: this compound has a low potential for interactions with the cytochrome P450 (CYP) system compared to other proton pump inhibitors, particularly omeprazole [, ]. This is because this compound is metabolized by different CYP enzymes and has a lower binding affinity for CYP2C19, an enzyme involved in the metabolism of many drugs [, ].

A: While this compound metabolites are primarily renally excreted, hemodialysis does not significantly influence its pharmacokinetics []. This suggests that this compound is not dialyzed to a clinically relevant degree, and dose adjustment may not be required in patients with end-stage renal failure undergoing hemodialysis [].

A: this compound is indicated for the short-term treatment of erosive esophagitis, as well as duodenal and gastric ulcers []. It is also effective as part of a multidrug regimen for Helicobacter pylori eradication [] and in managing hypersecretory conditions like Zollinger-Ellison syndrome [].

A: Intravenous this compound is considered effective in managing upper gastrointestinal bleeding, particularly after endoscopic therapy for peptic ulcers [, ]. Continuous infusion has been compared to intermittent bolus doses, with a trend favoring continuous infusion for certain outcomes, although more research is needed to determine the optimal regimen [, ].

A: Studies comparing this compound to esomeprazole in healing esophageal lesions and relieving gastroesophageal reflux disease symptoms found them to be similarly effective at comparable doses []. This suggests that both drugs exhibit comparable efficacy in managing acid-related disorders.

A: One study investigated the efficacy and safety of this compound delayed-release granules for oral suspension in infants aged 1–11 months with symptomatic GERD []. While this compound significantly improved GERD symptom scores and demonstrated good tolerability, no significant differences were observed between this compound and placebo in withdrawal rates due to lack of efficacy during the double-blind treatment phase []. Further research is needed to establish definitive conclusions.

A: this compound is generally well-tolerated [, ]. The most frequently reported side effects are mild and transient, including headache, diarrhea, and abdominal pain [].

A: While rare, serious adverse effects like thrombocytopenia [] and acute kidney injury [] have been reported in association with this compound use. These case reports highlight the importance of vigilance and careful monitoring during this compound therapy.

ANone: Long-term use of this compound, like other PPIs, has been associated with potential risks, although definitive causal relationships are still under investigation. These potential risks include vitamin B12 deficiency, hypomagnesemia, and a possible increased risk of bone fractures with prolonged use.

A: While this compound has a lower interaction potential with CYP enzymes compared to some PPIs like omeprazole, it's important to note that esomeprazole has been found to reduce the formation of the active metabolite of clopidogrel []. This highlights the need for careful consideration and potential monitoring when using PPIs concurrently with clopidogrel.

A: this compound's irreversible binding means that once bound, the pump is permanently inactivated [, ]. Acid suppression persists until new pumps are synthesized, which can take up to 24 hours or longer. This prolonged effect should be considered when managing patients with conditions requiring tight control of gastric pH.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.